REACTION_CXSMILES
|
S(Cl)(Cl)=[O:2].[F:5][C:6]1[CH:7]=[C:8]([CH:11]=[C:12]([F:17])[C:13]=1[N+:14]([O-:16])=[O:15])[C:9]#N.[CH3:18][OH:19]>>[CH3:18][O:19][C:9](=[O:2])[C:8]1[CH:7]=[C:6]([F:5])[C:13]([N+:14]([O-:16])=[O:15])=[C:12]([F:17])[CH:11]=1
|
Name
|
|
Quantity
|
134 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
33.5 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C#N)C=C(C1[N+](=O)[O-])F
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
stirred overnight at 25° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Afterwards the temperature was slowly increased to 50° C. over 2 h
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
Finally the reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The cooled reaction mixture
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISSOLUTION
|
Details
|
The crude product was dissolved in EtOAc
|
Type
|
WASH
|
Details
|
washed with cold aq. NaHCO3 solution and brine
|
Type
|
CUSTOM
|
Details
|
dried over MsSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was crystallized from EtOAc-hexane
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=CC(=C(C(=C1)F)[N+](=O)[O-])F)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |